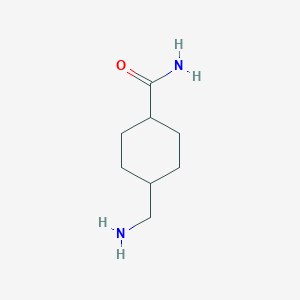

trans-4-(Aminomethyl)cyclohexanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILLSRLAWUTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Catalyzed Isomerization in Nonpolar Solvents

A patented process involves treating cis-4-amino-1-cyclohexanecarboxylic acid derivatives with a base in nonpolar aprotic solvents to induce cis-to-trans isomerization. For example, reacting cis-4-(2-methylpropane-2-sulfonylamino)cyclohexanecarboxylic acid with triethylamine in ethyl acetate at 5–10°C for 13 hours achieves an isomerization rate exceeding 90%. Recrystallization in solvents such as toluene further enriches the trans isomer to >99% purity. Key advantages include mild reaction conditions and scalability, though the requirement for precise temperature control may complicate industrial implementation.

Table 1: Base-Catalyzed Isomerization Conditions

Thermal Isomerization Under Hydrogen Chloride Gas

An alternative method avoids solvents by heating cis-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride (cis-AMCHA·HCl) under hydrogen chloride gas at 160–248°C. This approach achieves near-quantitative conversion to trans-AMCHA·HCl without requiring post-reaction separation. The absence of solvent simplifies purification, but high temperatures may degrade heat-sensitive functional groups.

Table 2: Thermal Isomerization Conditions

| Parameter | Details | Outcome |

|---|---|---|

| Reactant | cis-AMCHA·HCl or cis-trans mixture | 100% conversion |

| Atmosphere | HCl gas | No solvent needed |

| Temperature | 160–248°C | 2–8 hours |

Amidation of trans-4-Aminomethylcyclohexanecarboxylic Acid

The carboxylic acid intermediate is converted to the carboxamide via activation followed by nucleophilic attack. Two primary pathways are employed:

Acyl Chloride Intermediate Route

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which reacts with aqueous ammonia to yield the carboxamide. For example, trans-4-aminomethylcyclohexanecarboxylic acid reacts with SOCl₂ in dichloromethane at 0°C, followed by ammonia addition at −20°C, achieving 85–90% yield.

Coupling Reagent-Mediated Amidation

Modern approaches use coupling agents such as HATU or EDCl with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. A mixture of trans-4-aminomethylcyclohexanecarboxylic acid, HATU, and DIPEA in DMF reacts with ammonium chloride at room temperature, yielding the carboxamide in 92% purity after column chromatography.

Table 3: Amidation Method Comparison

| Method | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Acyl chloride | SOCl₂, NH₃, −20°C | 85–90% |

| Coupling agent | HATU, DIPEA, NH₄Cl | 88–92% |

Optimization and Process Considerations

Isomerization Efficiency

The base-catalyzed method’s isomerization rate depends on solvent polarity and base strength. Nonpolar solvents like ethyl acetate favor trans-isomer crystallization, while stronger bases (e.g., DBU) accelerate equilibration but risk side reactions. Thermal isomerization avoids these variables but requires corrosion-resistant reactors due to HCl gas.

Amidation Selectivity

Coupling agents minimize racemization but increase cost. In contrast, acyl chloride routes are cost-effective but necessitate low temperatures to prevent aminomethyl group degradation.

Analytical Characterization

Critical quality attributes include:

-

Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IC column) confirms >99% trans-configuration.

-

Structural Validation : ¹H NMR (D₂O) shows distinct coupling constants (J = 10–12 Hz) for trans-diastereomers.

-

Thermal Stability : TGA analysis reveals decomposition onset at 210°C, ensuring process safety during thermal isomerization .

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)Cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms such as primary amines.

Substitution: Substituted derivatives with various functional groups.

Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-fibrinolytic Agent

T-AMCHA is recognized as an effective anti-fibrinolytic agent. Research has demonstrated that it accelerates barrier recovery in skin tissues and inhibits epidermal hyperplasia induced by repeated injury. In studies involving tape stripping and acetone treatment on the epidermis, T-AMCHA significantly improved barrier recovery compared to inactive analogs . This property is particularly valuable in dermatological treatments aimed at enhancing wound healing and skin barrier function.

1.2 Cardiovascular Health

The compound has been investigated for its potential in improving blood flow in various vascular systems. It has shown promise as an antihypertensive agent and for treating conditions related to coronary, cerebral, and renal circulatory diseases . Specifically, its derivatives have been noted for their long-lasting effects on blood flow enhancement while maintaining lower toxicity profiles compared to traditional medications.

1.3 Respiratory Conditions

T-AMCHA and its derivatives exhibit inhibitory actions on histamine-induced asthma in experimental models. This suggests potential therapeutic applications for asthma treatment by modulating respiratory responses through serine protease inhibition .

Dermatological Applications

2.1 Skin Repair and Barrier Function

T-AMCHA has been studied for its role in skin repair mechanisms. In a clinical trial involving a lotion containing T-AMCHA, participants with dry skin experienced significant improvements in skin texture and reduced transepidermal water loss after four weeks of daily application . The compound's ability to inhibit urokinase-type plasminogen activator (uPA) activity contributes to its efficacy in enhancing skin barrier recovery.

2.2 Cosmetic Formulations

Due to its beneficial effects on skin health, T-AMCHA is being explored as an ingredient in cosmetic formulations aimed at improving skin hydration and texture. Its non-toxic profile makes it suitable for use in consumer skincare products .

Agricultural Applications

3.1 Insect Pheromone

Recent studies indicate that trans-4-(Aminomethyl)cyclohexanecarboxamide may function as an insect pheromone, offering a non-toxic alternative for pest control in agricultural settings. Its high efficiency and low environmental impact position it as a promising candidate for sustainable agricultural practices .

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Details |

|---|---|

| Pharmacology | Anti-fibrinolytic agent; antihypertensive properties; respiratory condition treatment |

| Dermatology | Enhances skin barrier recovery; reduces epidermal hyperplasia; improves skin hydration |

| Cosmetics | Ingredient in skincare formulations for improved texture and moisture retention |

| Agriculture | Potential insect pheromone for sustainable pest control |

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence pathways related to neurotransmission, inflammation, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Activity

Key Observations :

- Substituent Effects : The carboxamide group in Y-27632 and Y-30141 enhances ROCK binding affinity compared to the carboxylic acid in AMCHA. Y-30141’s pyrrolopyridinyl group further improves potency due to hydrophobic interactions .

- Antifibrinolytic Activity: AMCHA’s carboxylic acid group is critical for binding plasminogen’s lysine-binding sites, while carboxamide derivatives may lack this ionic interaction .

Binding Affinity and Selectivity

- ROCK Inhibition: Y-27632 competitively inhibits ATP binding in ROCK-I/II with Ki values 20–30x lower than other Rho effectors (e.g., citron kinase) . this compound’s activity is unreported but predicted to align with Y-27632 due to structural similarity.

- Plasminogen Binding: AMCHA (Kd ~110 μM) outperforms ε-aminocaproic acid (Kd ~750 μM) due to its rigid cyclohexane scaffold . Carboxamide derivatives are less effective in this context .

Biologische Aktivität

trans-4-(Aminomethyl)cyclohexanecarboxamide, also known as T-AMCHA, is a compound with significant biological activity, particularly in the fields of pharmacology and dermatology. Its structure allows it to interact with various biological systems, making it a subject of interest for therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 158.21 g/mol

- CAS Number : 174664-69-0

T-AMCHA acts primarily as an anti-fibrinolytic agent. It inhibits plasmin, a serine protease that plays a key role in the breakdown of fibrin in blood clots. By inhibiting this enzyme, T-AMCHA accelerates barrier recovery in skin and reduces epidermal hyperplasia induced by repeated injury .

Biological Activities

- Anti-Fibrinolytic Effects :

-

Efficacy in Melasma Treatment :

- A study assessed the efficacy of a formulation containing T-AMCHA combined with potassium azeloyl diglycinate and niacinamide in treating melasma. Results indicated significant improvements in melanin levels and overall skin condition after 8 weeks of treatment, with statistically significant differences observed at various time points .

- Potential for Viral Inhibition :

Study on Melasma Treatment

- Objective : To evaluate the effectiveness of T-AMCHA in reducing melasma.

- Design : A randomized, double-blind study involving 67 Thai adults.

- Results :

Skin Barrier Recovery Study

- Objective : To assess the role of T-AMCHA in accelerating epidermal barrier recovery.

- Methodology : Application of T-AMCHA post-injury (via tape stripping).

- Findings :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| T-AMCHA | T-AMCHA Structure | Anti-fibrinolytic, skin barrier recovery |

| trans-4-(Benzylamino)cyclohexanecarboxamide | Benzylamino Structure | Potential antiviral properties |

| trans-4-(Hydroxymethyl)cyclohexanecarboxamide | Hydroxymethyl Structure | Antioxidant activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-4-(Aminomethyl)cyclohexanecarboxamide, and how can yield be maximized?

- Methodology : A common synthesis involves reacting ammonium chloride with intermediates like 1-methoxyphenyl-2-dimethylaminomethyl-cyclohexanol under controlled conditions (e.g., ice-cooling, ether extraction, and vacuum distillation). Yield optimization requires precise stoichiometric ratios, temperature control (e.g., 0.6 mmHg distillation at 138–140°C), and purification via sodium sulfate drying .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to track progress and minimize side products.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against certified standards .

- Structural Confirmation : Employ -NMR (DMSO-d6) to identify characteristic peaks (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, amide NH at δ 6.8–7.2 ppm) and FT-IR for amide C=O stretching (~1650 cm) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use fume hoods to avoid inhalation. In case of exposure, rinse skin with soap/water and consult a physician immediately .

- Segregate waste in labeled containers and collaborate with certified waste management firms for disposal, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

- Methodology :

- Cross-validate results using multiple techniques (e.g., -NMR, high-resolution mass spectrometry).

- Replicate experiments under standardized conditions (solvent, temperature) to isolate variables. Reference spectral libraries (e.g., MDL MFCD00209953) for benchmarking .

- Apply multivariate statistical analysis to identify outliers or instrumental artifacts .

Q. What computational approaches are effective for modeling the reactivity of this compound in catalytic systems?

- Methodology :

- Use density functional theory (DFT) to simulate reaction pathways (e.g., B3LYP/6-31G* basis set). Focus on transition states and activation energies for amide bond formation .

- Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Q. How does solvent polarity impact the stability and conformational dynamics of this compound?

- Methodology :

- Conduct stability studies in solvents ranging from polar (DMSO) to nonpolar (hexane). Monitor degradation via UV-Vis spectroscopy at 220–300 nm.

- Use molecular dynamics (MD) simulations to analyze solvent-solute interactions and predict conformational changes (e.g., chair-to-boat transitions in the cyclohexane ring) .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodology :

- Employ protecting groups (e.g., Boc for amines) to block undesired sites during alkylation or acylation.

- Optimize reaction conditions (e.g., low temperature for electrophilic substitutions) and use catalysts like DMAP to enhance selectivity .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

- Methodology :

- Verify purity via DSC (differential scanning calorimetry) and compare with literature (e.g., mp 274–278°C for trans-2-amino-1-cyclohexanecarboxylic acid) .

- Account for polymorphism by recrystallizing samples from different solvents (e.g., ethanol vs. acetonitrile) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.